![molecular formula C19H22N2O2S B5711460 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HCT-1026 is a relatively new compound that has gained attention for its potential applications in scientific research. It belongs to the class of compounds known as carbonothioylamides and has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has a unique chemical structure that makes it a promising candidate for further research.
科学的研究の応用
HCT-1026 has been studied for its potential applications in various scientific research areas, including anti-inflammatory and anti-cancer research. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, HCT-1026 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
作用機序
The mechanism of action of HCT-1026 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB activity, HCT-1026 may reduce the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, reduce the activity of NF-κB, and induce apoptosis in cancer cells. Additionally, HCT-1026 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using HCT-1026 in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, which may make it a useful tool for studying these diseases. However, one limitation of using HCT-1026 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on HCT-1026. One area of research could be to further investigate the compound's mechanism of action and its effects on inflammatory and cancer cells. Additionally, researchers could explore the potential of HCT-1026 as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, researchers could investigate the potential of HCT-1026 as a tool for studying the role of NF-κB in the inflammatory response.
In conclusion, HCT-1026 is a novel compound that has gained attention for its potential applications in scientific research. The compound has a unique chemical structure and has been studied for its potential as an anti-inflammatory and anti-cancer agent. While its mechanism of action is not fully understood, HCT-1026 has been shown to have several biochemical and physiological effects. Future research on HCT-1026 could lead to the development of new treatments for inflammatory diseases and cancer.
合成法
HCT-1026 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-hydroxy-5-isopropylbenzenesulfonyl chloride with N-(2-aminoethyl)phenylamine to form an intermediate. This intermediate is then reacted with 3-phenylpropanoyl chloride to form HCT-1026.
特性
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)15-9-10-17(22)16(12-15)20-19(24)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,22H,8,11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEKLAKLZAYZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

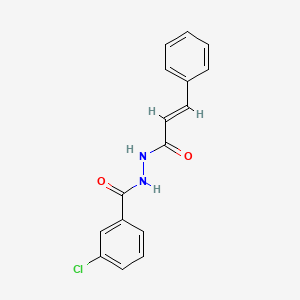
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
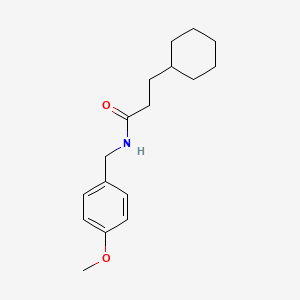
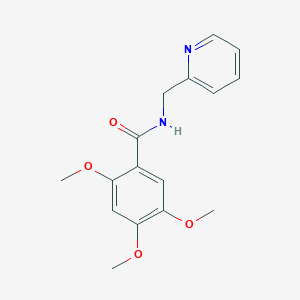
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
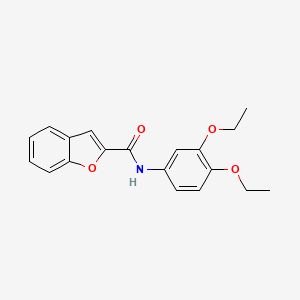
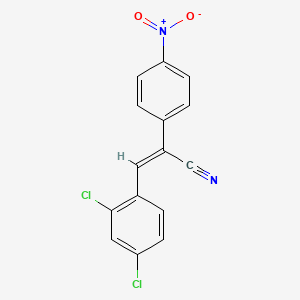
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
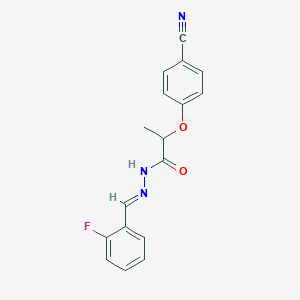


![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)
